molecular formula C26H35N5O2S B2930098 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 922120-97-6

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No. B2930098
CAS RN: 922120-97-6
M. Wt: 481.66
InChI Key: ZEMVGJWJEFWIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups and structural features. It includes a 1,2,3,4-tetrahydroquinoline ring, which is a type of isoquinoline . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . The compound also contains a methylpiperazine group and a phenyl ring with a methylthio substituent.

Scientific Research Applications

ABCB1 Inhibitors

A study by Colabufo et al. (2008) explored the design and synthesis of ABCB1 inhibitors, focusing on compounds with a 2-[(3-methoxyphenylethyl)phenoxy] moiety linked to different basic nuclei like N-4-methylpiperazine. These compounds demonstrated significant inhibitory activity against the ABCB1 transporter, suggesting their potential in overcoming drug resistance in cancer therapy (Colabufo et al., 2008).

Corrosion Inhibitors

Another study by About et al. (2020) investigated the use of 8-hydroxyquinoline analogs, including compounds with a 4-methylpiperazine moiety, as corrosion inhibitors for C22E steel in hydrochloric acid solution. These compounds showed significant inhibitory activity, indicating their potential as protective agents against metal corrosion (About et al., 2020).

Synthesis and Characterization of Tetrahydroquinolines

Research by Al-Taifi et al. (2016) focused on the synthesis of new tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines from 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione, showcasing the chemical versatility of quinoline derivatives and their potential applications in developing novel compounds with varied biological activities (Al-Taifi et al., 2016).

Anticancer Activity of Isoquinolines

Konovalenko et al. (2022) conducted a comparative analysis of 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents for their anti-cancer activity. The study highlighted the importance of heterocyclic substituents in modulating the anticancer efficacy of isoquinoline derivatives, pointing towards the potential therapeutic applications of such compounds in cancer treatment (Konovalenko et al., 2022).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2S/c1-29-13-15-31(16-14-29)23(20-10-11-22-19(17-20)7-6-12-30(22)2)18-27-25(32)26(33)28-21-8-4-5-9-24(21)34-3/h4-5,8-11,17,23H,6-7,12-16,18H2,1-3H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMVGJWJEFWIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2SC)C3=CC4=C(C=C3)N(CCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

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